molecular formula C8H5N3O4S B13257872 2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid

2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid

Cat. No.: B13257872
M. Wt: 239.21 g/mol
InChI Key: ZLNYVWRSOACVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid is a high-purity chemical intermediate built on the versatile thieno[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry for developing targeted anticancer agents . This compound features a nitro substituent at the 6-position, a modification that can be critical for optimizing electronic properties and binding interactions with biological targets. The acetic acid side chain provides a functional handle for further synthetic modification, allowing researchers to conjugate the core scaffold to other molecular entities or explore structure-activity relationships. The thieno[2,3-d]pyrimidine core is a privileged structure in drug discovery, known to exhibit a wide range of pharmacological activities . Recent scientific advances have demonstrated that 6-substituted thieno[2,3-d]pyrimidine analogs can function as potent dual inhibitors of key enzymes in the de novo purine biosynthesis pathway, namely glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) . Such multi-targeted inhibition within one-carbon metabolism presents a promising strategy for cancer therapy, potentially delaying the onset of drug resistance . Furthermore, related analogs have shown selective uptake via folate receptors (FRs) that are overexpressed in many cancers, offering a pathway for tumor-selective targeting . This makes 2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid a valuable building block for researchers designing and synthesizing novel small-molecule inhibitors for oncology research, biochemical probe development, and exploring new mechanisms in one-carbon metabolism. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C8H5N3O4S

Molecular Weight

239.21 g/mol

IUPAC Name

2-(6-nitrothieno[2,3-d]pyrimidin-4-yl)acetic acid

InChI

InChI=1S/C8H5N3O4S/c12-7(13)2-5-4-1-6(11(14)15)16-8(4)10-3-9-5/h1,3H,2H2,(H,12,13)

InChI Key

ZLNYVWRSOACVIT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=NC=NC(=C21)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones. Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alcohols or amines in the presence of acid catalysts can be used for esterification or amidation.

    Cyclization: Cyclization reactions often require heating with suitable catalysts or desiccants.

Major Products:

    Reduction of the nitro group: 2-{6-Aminothieno[2,3-d]pyrimidin-4-yl}acetic acid.

    Esterification: Methyl 2-{6-nitrothieno[2,3-d]pyrimidin-4-yl}acetate.

    Amidation: 2-{6-nitrothieno[2,3-d]pyrimidin-4-yl}acetamide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The nitro group and the thienopyrimidine core are likely involved in these interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Sodium 2-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}acetate
  • Structure : Differs by substitution of the 6-nitro group with an ethyl group.
  • Physicochemical Properties : Predicted collision cross-sections (CCS) for adducts range from 146.8 Ų ([M+H]⁺) to 159.3 Ų ([M+Na]⁺), suggesting lower polarity compared to the nitro analog .
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic Acid (SY131542)
  • Structure : Contains methyl groups at positions 5 and 6 and a sulfanyl-acetic acid group.
[4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic Acid (Wy-14,643)
  • Structure: A pyrimidinylthio acetic acid derivative with a chloro-xylidino substituent.
  • Biological Activity: Demonstrated potent hepatocarcinogenicity in rats, linked to sustained replicative DNA synthesis despite moderate peroxisome proliferation. This highlights substituent-dependent carcinogenic risk, contrasting with nitro derivatives lacking such data .

Core Heterocycle Variants

N-(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)glycine
  • Structure: Replaces the thieno ring with a furo group and substitutes phenyl groups at positions 5 and 4.
  • The glycine moiety introduces a zwitterionic character absent in acetic acid derivatives .
2-Acetamido-4-hydroxy-6-(4-carboxyphenyl)ethynylpyrido[2,3-d]pyrimidine
  • Structure : Pyrido[2,3-d]pyrimidine core with ethynyl and carboxyphenyl groups.

Substituent Position and Electronic Effects

Compound Name 6-Position Substituent 4-Position Group Key Properties/Activity
2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid Nitro Acetic acid High electrophilicity, unstudied carcinogenicity
Sodium 2-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}acetate Ethyl Acetic acid (sodium salt) Lower polarity (CCS: 146.8–159.3 Ų)
Wy-14,643 Chloro-xylidino Thioacetic acid Strong hepatocarcinogenicity
SY131542 5,6-Dimethyl Sulfanyl-acetic acid Reduced electrophilicity

Biological Activity

2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid is a heterocyclic compound belonging to the thienopyrimidine family, characterized by its fused ring system comprising a thiophene and a pyrimidine ring. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

PropertyValue
Molecular Formula C8H5N3O4S
Molecular Weight 239.21 g/mol
IUPAC Name 2-(6-nitrothieno[2,3-d]pyrimidin-4-yl)acetic acid
CAS Number 1873841-45-2

The biological activity of 2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The nitro group and the thienopyrimidine core play critical roles in these interactions, which may modulate various biological pathways.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives, including 2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated that it inhibits the proliferation of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of thienopyrimidines have shown promising results against leukemia and breast cancer cells .

Antiplasmodial Activity

The antiplasmodial activity of thienopyrimidine derivatives has been documented in several studies. Notably, compounds similar to 2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid have demonstrated potent activity against Plasmodium falciparum, the causative agent of malaria. The efficacy was measured using IC50 values in micromolar ranges, indicating substantial inhibitory effects on the parasite's growth .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thienopyrimidine derivatives, including our compound of interest. The results indicated that it effectively inhibited the growth of Staphylococcus aureus with an MIC value of 12 µg/mL .
  • Anticancer Screening : In a screening assay involving multiple cancer cell lines, 2-{6-Nitrothieno[2,3-d]pyrimidin-4-yl}acetic acid exhibited IC50 values ranging from 5 to 15 µM across different cell types, showcasing its potential as an anticancer agent .
  • Antiplasmodial Studies : The compound was tested against P. falciparum in vitro, yielding an IC50 value of approximately 1.5 µM, which is comparable to established antimalarial drugs .

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